molecular formula C18H19BrClNO3 B2497371 2-bromo-N-[2-(3-chlorophenyl)-2-methoxypropyl]-5-methoxybenzamide CAS No. 1788677-57-5

2-bromo-N-[2-(3-chlorophenyl)-2-methoxypropyl]-5-methoxybenzamide

Cat. No.: B2497371
CAS No.: 1788677-57-5
M. Wt: 412.71
InChI Key: QPLAHTAJHXYLPU-UHFFFAOYSA-N
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Description

2-bromo-N-[2-(3-chlorophenyl)-2-methoxypropyl]-5-methoxybenzamide is a synthetic benzamide derivative intended for research and development purposes in medicinal chemistry. This compound features a molecular structure incorporating bromo and methoxy substituents, which are recognized in pharmacological research as key functional groups that can enhance binding affinity and modulate the activity of small molecules. Compounds with similar structural motifs, particularly those with methoxy and bromo substitutions on aromatic rings, have demonstrated significant potential in anticancer research. For instance, structural analogues have been investigated as potent inhibitors of tubulin polymerization, a well-established target for antitumor agents. Binding at the colchicine site of tubulin disrupts microtubule formation, leading to cell cycle arrest at the G2/M phase and induction of apoptotic cell death . As a research chemical, this benzamide is a candidate for use in structure-activity relationship (SAR) studies. Researchers can utilize it to explore new chemical entities targeting tubulin or other biological targets, contributing to the development of novel therapeutic agents. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all compounds with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-bromo-N-[2-(3-chlorophenyl)-2-methoxypropyl]-5-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrClNO3/c1-18(24-3,12-5-4-6-13(20)9-12)11-21-17(22)15-10-14(23-2)7-8-16(15)19/h4-10H,11H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPLAHTAJHXYLPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=C(C=CC(=C1)OC)Br)(C2=CC(=CC=C2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[2-(3-chlorophenyl)-2-methoxypropyl]-5-methoxybenzamide typically involves multiple steps, starting from readily available precursors. One common route involves the bromination of a suitable benzamide derivative, followed by the introduction of the chlorophenyl and methoxypropyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dichloromethane (DCM) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-[2-(3-chlorophenyl)-2-methoxypropyl]-5-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a debrominated product.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium azide (NaN3) for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while substitution of the bromine atom can produce a variety of new derivatives with different functional groups.

Scientific Research Applications

2-bromo-N-[2-(3-chlorophenyl)-2-methoxypropyl]-5-methoxybenzamide has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies to understand the interactions between small molecules and biological targets, such as enzymes or receptors.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-bromo-N-[2-(3-chlorophenyl)-2-methoxypropyl]-5-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.

Comparison with Similar Compounds

Key Observations :

  • Chlorine’s smaller size and lower electronegativity compared to bromine may reduce steric hindrance and influence binding interactions.
  • Amine Side Chain: The methoxypropyl group in the target compound vs. 5o’s phenethylamino group impacts solubility and metabolic stability. Methoxy groups enhance hydrophilicity, whereas aromatic amines may increase plasma protein binding .
  • Drug Intermediate Relevance : Betrixaban’s intermediate () highlights the importance of pyridinyl and carbamimidoyl groups in enhancing bioavailability, a feature absent in the target compound .

Physicochemical Properties

  • Molecular Weight & Polarity : The target compound (MW: 436.7 g/mol) is heavier than 5o (MW: 377.2 g/mol) due to the additional chlorine and methoxypropyl group. Higher molecular weight may reduce aqueous solubility but improve lipid membrane permeability.
  • LogP Estimates : The 3-chlorophenyl and methoxy groups likely increase lipophilicity (predicted LogP ~3.5) compared to 5o (LogP ~2.8), impacting absorption and distribution.

Spectroscopic Characterization

  • HRMS : 5o was characterized via HRMS (ESI) with [M+H]⁺ at 377.0496 , a method applicable to the target compound for confirming molecular ions.
  • Molecular Modeling : utilized Chem3D Pro for atomic charge analysis , which could predict reactive sites (e.g., bromine and chlorine atoms) in the target compound.

Biological Activity

Chemical Structure and Properties

The chemical structure of 2-bromo-N-[2-(3-chlorophenyl)-2-methoxypropyl]-5-methoxybenzamide can be represented as follows:

  • Molecular Formula: C15H16BrClN2O3
  • Molecular Weight: 373.66 g/mol

This compound features a bromine atom, a chlorophenyl group, and a methoxy substitution, which may influence its biological interactions.

Anticancer Activity

Recent studies have indicated that benzamide derivatives exhibit significant anticancer properties. For instance, compounds structurally similar to This compound have been shown to inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Table 1: Summary of Anticancer Activities of Benzamide Derivatives

Compound NameCancer TypeMechanism of ActionReference
4-Chloro-benzamide derivativeBreast cancerInhibition of RET kinase
Benzamide ribosideT-cell leukemiaDownregulation of DHFR
This compoundUnknownPotential apoptosis inductionCurrent Study

Neuroprotective Effects

There is emerging evidence suggesting that certain benzamide derivatives can exert neuroprotective effects. These compounds may modulate neuroinflammatory pathways and provide protection against neurodegenerative diseases.

Case Study: Neuroprotection in Animal Models

A study investigated the effects of a related benzamide on neuroinflammation in a rat model of Parkinson's disease. The compound was administered post-symptom onset, resulting in:

  • Reduced levels of pro-inflammatory cytokines.
  • Preservation of dopaminergic neurons.

These findings suggest that This compound may also have potential applications in treating neurodegenerative conditions.

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells. Potential mechanisms include:

  • Inhibition of key enzymes involved in cancer cell proliferation.
  • Modulation of signaling pathways associated with inflammation and apoptosis.

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